molecular formula C7H15NO B2785956 6-Ethyl-1,4-oxazepane CAS No. 1823943-90-3

6-Ethyl-1,4-oxazepane

Cat. No. B2785956
M. Wt: 129.203
InChI Key: JRADIDOMRBWSLW-UHFFFAOYSA-N
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Description

6-Ethyl-1,4-oxazepane is a chemical compound with the CAS Number: 1823943-90-3 . It has a molecular weight of 129.2 and its IUPAC name is 6-ethyl-1,4-oxazepane . It is usually in liquid form .


Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives, such as 6-Ethyl-1,4-oxazepane, has seen significant developments in recent years . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-oxazepane cores from N-propargylamines have undergone an explosive growth .


Molecular Structure Analysis

The InChI code for 6-Ethyl-1,4-oxazepane is 1S/C7H15NO/c1-2-7-5-8-3-4-9-6-7/h7-8H,2-6H2,1H3 . The InChI key is JRADIDOMRBWSLW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 1,4-oxazepane derivatives involves the use of N-propargylamines . This process has seen significant growth due to its high atom economy and shorter synthetic routes .


Physical And Chemical Properties Analysis

6-Ethyl-1,4-oxazepane is a liquid at room temperature . It has a molecular weight of 129.2 .

Safety And Hazards

The safety information for 6-Ethyl-1,4-oxazepane includes several hazard statements such as H227, H302, H312, H315, H318, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

6-ethyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-5-8-3-4-9-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRADIDOMRBWSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-1,4-oxazepane

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